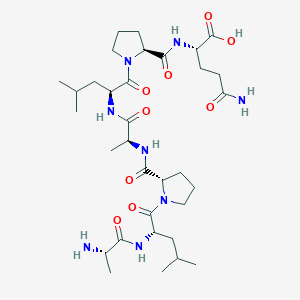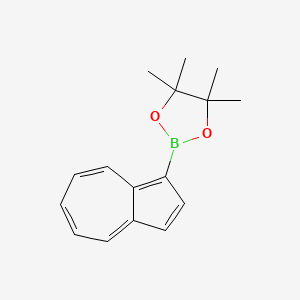
L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the desired peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery. This method allows for the efficient and cost-effective production of complex peptides.
化学反应分析
Types of Reactions
L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.
科学研究应用
L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as wound healing and immune modulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may enhance protein synthesis, promote cell proliferation, or modulate immune responses.
相似化合物的比较
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and cell culture.
L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: A peptide with a similar sequence, used in various research applications.
Uniqueness
L-Glutamine, L-alanyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its stability, solubility, and biological activity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
503844-13-1 |
|---|---|
分子式 |
C33H56N8O9 |
分子量 |
708.8 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H56N8O9/c1-17(2)15-22(38-27(43)19(5)34)31(47)40-13-7-9-24(40)29(45)36-20(6)28(44)39-23(16-18(3)4)32(48)41-14-8-10-25(41)30(46)37-21(33(49)50)11-12-26(35)42/h17-25H,7-16,34H2,1-6H3,(H2,35,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)(H,49,50)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI 键 |
FJNSVVLAGWZWRN-HUVRVWIJSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)

![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)

![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)
![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)

![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)

![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)

![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
